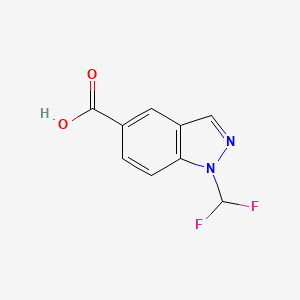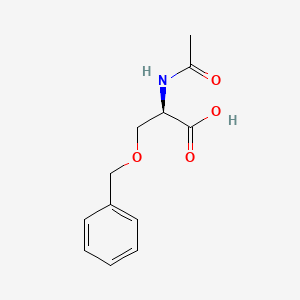
N-acetyl-O-benzyl-D-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetyl-O-benzyl-D-serine: is a derivative of the amino acid serine, where the hydroxyl group of serine is protected by a benzyl group, and the amino group is acetylated. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl-O-benzyl-D-serine typically involves the protection of the hydroxyl group of serine with a benzyl group and the acetylation of the amino group. One common method involves the use of benzyl bromide and acetyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions: N-acetyl-O-benzyl-D-serine undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of N-acetyl-D-serine.
Reduction: Formation of N-ethyl-O-benzyl-D-serine.
Substitution: Formation of various substituted serine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: N-acetyl-O-benzyl-D-serine is used as a building block in the synthesis of peptides and other complex organic molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for understanding the behavior of serine residues in proteins .
Medicine: Its ability to mimic natural serine residues makes it useful in the development of biologically active compounds .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of complex molecules makes it valuable in various industrial processes .
作用機序
The mechanism of action of N-acetyl-O-benzyl-D-serine involves its interaction with enzymes and proteins. The acetyl and benzyl groups provide stability and protect the serine residue from unwanted reactions. The compound can act as a substrate or inhibitor for enzymes that recognize serine residues, thereby modulating their activity. The molecular targets and pathways involved include serine proteases and other enzymes that interact with serine residues .
類似化合物との比較
N-acetyl-D-serine: Lacks the benzyl protection on the hydroxyl group.
O-benzyl-D-serine: Lacks the acetyl protection on the amino group.
N-acetyl-O-methyl-D-serine: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness: N-acetyl-O-benzyl-D-serine is unique due to the dual protection of both the hydroxyl and amino groups. This dual protection provides enhanced stability and reactivity, making it a versatile intermediate in organic synthesis and peptide chemistry .
特性
CAS番号 |
35886-79-4 |
|---|---|
分子式 |
C12H15NO4 |
分子量 |
237.25 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1 |
InChIキー |
TVFIOVJIUUWDCR-LLVKDONJSA-N |
異性体SMILES |
CC(=O)N[C@H](COCC1=CC=CC=C1)C(=O)O |
正規SMILES |
CC(=O)NC(COCC1=CC=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid](/img/structure/B13502975.png)
![benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate](/img/structure/B13502983.png)
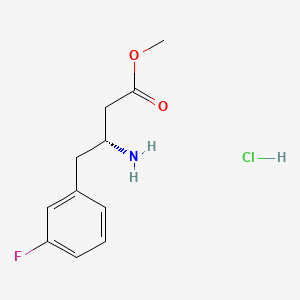
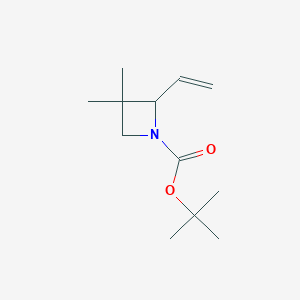

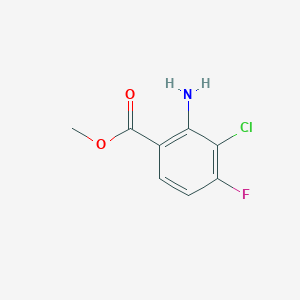
![7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13503013.png)
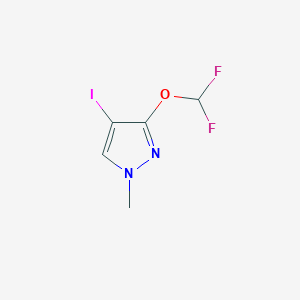
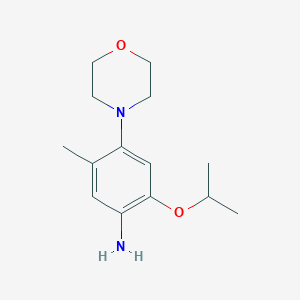

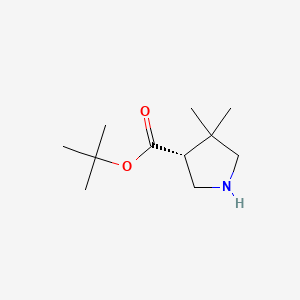
![(2R)-N-methyl-2-{[4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]formamido}pentanamide](/img/structure/B13503040.png)
![Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-(9CI)](/img/structure/B13503046.png)
